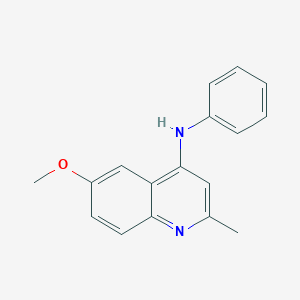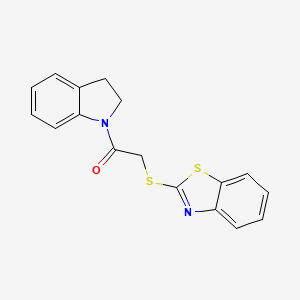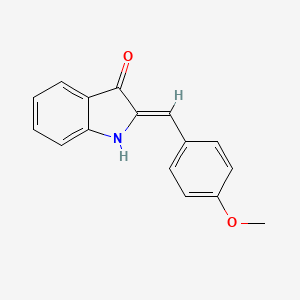
(2Z)-2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one is 251.094628657 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Bis-Schiff bases of isatin, which are chemically related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one", have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds, including variations like (2-methoxybenzylidene)hydrazono)indolin-2-one, showed significant inhibition effects, supporting their potential application in protecting metals from corrosion. The adsorption of these inhibitors on metal surfaces follows Langmuir's adsorption isotherm, indicating a strong and protective inhibitor film formation on the metal surface (Ansari & Quraishi, 2014).
Anti-inflammatory and Antitumor Activities
Compounds structurally related to "2-(4-methoxybenzylidene)-1,2-dihydro-3H-indol-3-one" have been synthesized and evaluated for their potential as anti-inflammatory and anticancer agents. For instance, derivatives of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones showed equipotent anti-inflammatory activities to indomethacin, a widely used anti-inflammatory drug, with reduced ulcerogenic effects. This suggests their utility in developing safer anti-inflammatory medications (Ikuta et al., 1987).
Chemosensing
A rhodamine-based compound was synthesized for the selective sensing of Zn2+ and Al3+ ions, demonstrating the potential of such molecules in environmental monitoring and bioimaging applications. This compound showed significant fluorescence enhancement upon binding with these metal ions, indicating its use as a fluorescent dual sensor (Roy et al., 2019).
Antimicrobial and Antioxidant Activities
Novel complexes of "3-(2-(2-hydroxy-3-methoxybenzylidene)hydrazono)indolin-2-one" were synthesized and showed promising antimicrobial and antioxidant properties. These findings suggest the potential application of such compounds in pharmaceutical formulations aimed at combating microbial infections and oxidative stress-related conditions (Khan et al., 2015).
Oligoribonucleotide Synthesis
The 4-methoxybenzyl group has been utilized as a protecting group in the synthesis of oligoribonucleotides, highlighting its role in the synthesis of biologically relevant molecules. This application underscores the versatility of 4-methoxybenzyl-protected compounds in facilitating the synthesis of complex biological molecules (Takaku & Kamaike, 1982).
Propiedades
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17-15/h2-10,17H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXAPZBYOLSEP-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)
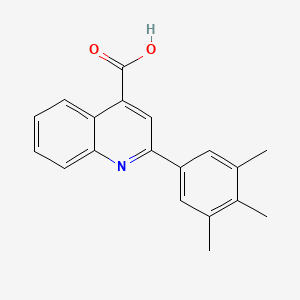
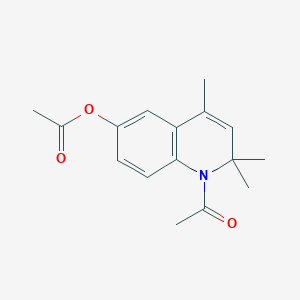
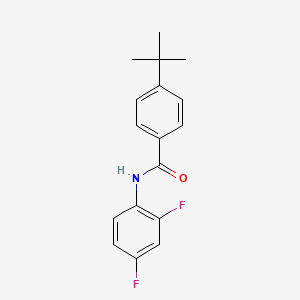
![2-(3-chlorophenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B5566337.png)
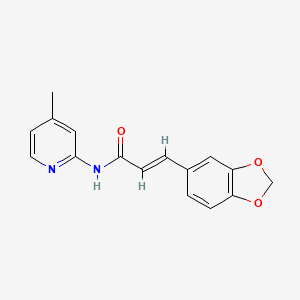
![1-(furan-2-yl)-2-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B5566349.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)
![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
